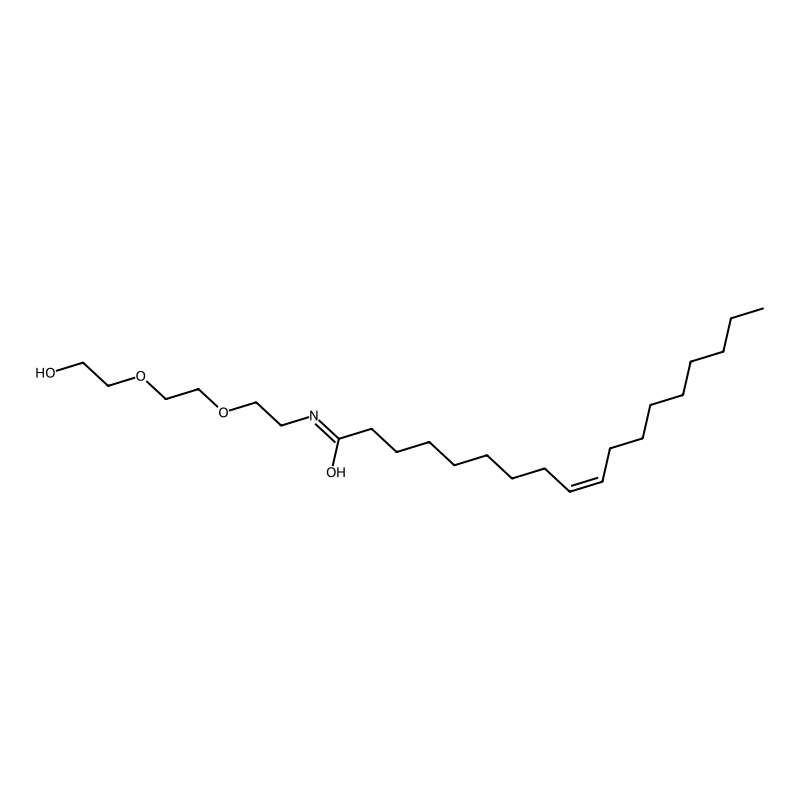

PEG-3 oleamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Polyethylene Glycol (PEG): Synthesis & Properties

PEG is a synthetic, water-soluble polymer made from ethylene oxide (EO) monomers. Its properties, such as molecular weight and geometry (linear, branched, star), can be tightly controlled during synthesis [1].

Table 1: Characteristics and Applications of Polyethylene Glycol (PEG)

| Aspect | Description & Key Details |

|---|---|

| Chemical Structure | HO-[CH₂-CH₂-O]ₙ-H [1] |

| Synthesis Method | Ring-opening polymerization of ethylene oxide. Initiators and bases (e.g., potassium naphthalenide) are critical for controlling molecular weight and end-group functionality [2] [1]. |

| Key Property | Hydrophilic, flexible polymer chain that binds water molecules; confers "stealth" properties by reducing protein adsorption and immunogenicity [3] [1]. |

| Primary Role in Drug Delivery | Improves drug solubility, circulation time, stability, and reduces enzymatic degradation and immunogenicity [3] [1]. |

Oleamide: A Biological Signaling Molecule

Oleamide is a naturally occurring fatty acid amide that functions as a signaling molecule in the body. It is not typically "synthesized" in a lab for biological studies in the same way as PEG, but is instead studied in the context of its biosynthesis and biological actions [4] [5].

Table 2: Characteristics and Biological Roles of Oleamide

| Aspect | Description & Key Details |

|---|---|

| Chemical Structure | CH₃(CH₂)₇CH=CH(CH₂)₇CONH₂ (a long-chain fatty acid amide derived from oleic acid) [6] |

| Biosynthesis Pathways | Primarily via the conversion of oleoylglycine by the enzyme PAM, or through the condensation of oleoyl-CoA and ammonia by Cytochrome c [5]. |

| Key Biological Actions | - Sleep Induction: Accumulates in cerebrospinal fluid during sleep deprivation [4] [6].

- Receptor Interactions: Modulates GABA(A), serotonin (5-HT), and cannabinoid CB1 receptors [4] [5] [6].

- Cellular Communication: Inhibits gap junction communication between cells [5]. | | Metabolism | Rapidly broken down by the enzyme Fatty Acid Amide Hydrolase (FAAH) [4] [6]. |

Proposed Workflow for PEG-Oleamide Conjugate Synthesis

To create a PEG-Oleamide conjugate, you would need to link the PEG polymer chain to the oleamide molecule. The following diagram outlines the logical workflow and major considerations for planning this synthesis, based on general principles of polymer conjugation.

PEG-Oleamide Synthesis Workflow

Methodology for PEG-Ester Synthesis (Foundational Step)

A highly relevant patent (CN101747192B) details the synthesis of PEG oleate, which is a conjugate of PEG and oleic acid [7]. This provides a direct methodological precedent for coupling PEG to a fatty acid chain, which can be adapted for oleamide.

Direct Esterification Method [7]:

- Reaction: Polyethylene glycol (e.g., PEG 400) reacts with oleic acid.

- Catalyst: A Brønsted acid catalyst, such as p-toluenesulfonic acid or dodecylbenzenesulfonic acid.

- Co-catalyst: Triethanolamine is used to improve product color and reduce byproducts.

- Conditions: The reaction is carried out under a vacuum at temperatures between 110-130°C.

- Workup: The crude product is neutralized, washed with water, and dried to obtain purified PEG oleate.

This method demonstrates a viable route to a PEG-fatty acid conjugate. To obtain PEG-oleamide, the target amine group on oleamide would require careful handling, likely involving protection/deprotection strategies or the use of a different coupling reagent that targets the amine directly.

Key Experimental Considerations for Researchers

When undertaking this synthesis, please pay close attention to the following:

- PEG Activation is Crucial: The terminal hydroxyl group of PEG has low reactivity. You must first convert it into a more reactive leaving group (e.g., tosylate) or a functional group like a carboxylic acid to facilitate coupling with the amine group of oleamide.

- Handle Oleamide's Amine with Care: The primary amine on oleamide is nucleophilic but can also be sensitive. Using standard peptide coupling reagents (e.g., EDC, DCC) might be a more suitable and milder approach than the high-temperature esterification used for PEG oleate.

- Characterization is Non-Negotiable: After synthesis and purification, you must confirm the structure of the conjugate. ¹H NMR is essential for confirming the chemical bond formation, while Size Exclusion Chromatography (SEC) should be used to verify the molecular weight and purity of the final polymer-conjugate [8].

References

- 1. To PEGylate or not to PEGylate: immunological properties of... [pmc.ncbi.nlm.nih.gov]

- 2. sciencedirect.com/science/article/pii/S0032386116309260 [sciencedirect.com]

- 3. sciencedirect.com/topics/materials-science/ polyethylene - glycol [sciencedirect.com]

- 4. - NutraPedia Oleamide [nutrahacker.com]

- 5. : natural occurrence, biologic actions and... Oleamide [chemicalbook.com]

- 6. - Wikipedia Oleamide [en.wikipedia.org]

- 7. CN101747192B - Method for synthesizing ... polyethylene glycol [patents.google.com]

- 8. A Strategy for Control of “Random” Copolymerization of Lactide and... [pmc.ncbi.nlm.nih.gov]

Chemical Profile and General Information

The table below summarizes the core identity and general functions of PEG-3 Oleamide from the search results.

| Property | Description |

|---|---|

| Chemical Identity | Amide derivative of oleic acid and polyethylene glycol (PEG) [1] [2] [3]. |

| CAS Number | 26027-37-2 [1]. |

| INCI Name | This compound [1] [2]. |

| Primary Functions | Surfactant (cleansing, emulsifying) [1] [2] [3]. |

| Common Applications | Facial cleansers, body washes, shampoos, creams, lotions, and industrial coatings [1] [3]. |

Available Data on Solubility and Stability

Information specifically on the solubility and stability of this compound is limited. The available details are inferred from its chemical structure and general PEG properties.

| Parameter | Available Information & Inferences |

|---|---|

| Solubility | Acts as an emulsifier, meaning it is soluble in and can stabilize mixtures of both oil and water [1] [2] [3]. Its surfactant nature suggests it has amphiphilic properties (both hydrophilic and lipophilic) [3]. No specific quantitative solubility data (e.g., in water, ethanol, DMSO) was found. |

| Stability | Information on chemical stability (e.g., towards pH, heat, oxidation) was not found in the search results. |

| Experimental Protocol | No specific experimental methods for measuring this compound's solubility or stability were identified. |

General PEG Solubility and Measurement Techniques

While data on this compound is sparse, the search results contain relevant information on the behavior of PEG polymers and a general method for measuring protein solubility that highlights PEG's role as a precipitating agent.

- PEG Solubility Principles: Polyethylene glycol (PEG) is water-soluble due to hydrogen bonding between its ether oxygen atoms and water molecules. Its dissolution behavior can be studied using solubility parameters (like the Hildebrand parameter), which help predict compatibility with solvents [4].

- PEG Precipitation Assay: This method uses PEG as a crowding agent to measure the relative solubility of proteins. The mechanism is based on an excluded volume effect, where PEG induces protein precipitation without denaturation. The following diagram illustrates the automated workflow of this assay [5].

Workflow of the automated PEG precipitation assay for measuring relative protein solubility [5].

References

- 1. Chempri [chempri.com]

- 2. - PEG – Ingredient - COSMILE Europe 3 OLEAMIDE [cosmileeurope.eu]

- 3. - Peg : What Is It, Cosmetic Uses, Benefits & Side Effects... 3 Oleamide [glooshi.com]

- 4. sciencedirect.com/science/article/abs/pii/S0014305707001206 [sciencedirect.com]

- 5. An open-source automated PEG precipitation assay to measure the... [nature.com]

What is PEG-3 Oleamide?

PEG-3 Oleamide is a synthetic, non-ionic surfactant derived from oleic acid (a fatty acid commonly found in vegetable oils like olive or sunflower oil) and polyethylene glycol [1] [2]. Its structure combines a lipophilic (oil-attracting) oleamide backbone with a hydrophilic (water-attracting) chain of three ethylene oxide units, which gives it its surfactant properties [2] [3].

Technical Profile of this compound

| Attribute | Description |

|---|---|

| Chemical Names | This compound, Amide OMV-3 [1] |

| INCI Name | This compound [1] |

| CAS Registry Number | 26027-37-2 [1] |

| Chemical Structure | Amide of oleic acid and a short-chain PEG (3 ethylene oxide units) [1] [2] |

| Primary Functions | Surfactant (Cleansing agent), Emulsifier [3] |

| Common Applications | Facial cleansers, body washes, shampoos, micellar waters, makeup removers, lightweight lotions, and industrial coatings [1] [2] |

Synthesis and Mechanism of Action

Synthesis Pathway The production of this compound is a two-step process [2]:

- Formation of Oleamide: Oleic acid first reacts with ethanolamine to form oleamide [2].

- Ethoxylation: The oleamide is then treated with an average of three units of ethylene oxide under controlled conditions to form the final this compound product [1] [2].

The following diagram illustrates this synthesis workflow:

Functional Mechanism As a surfactant, this compound works by reducing the surface tension between water and oil [3]. Its molecule has a lipophilic tail (the oleamide part) that binds to oil, grease, and dirt, and a hydrophilic head (the PEG-3 part) that binds to water [2]. This structure allows it to:

- Emulsify: Stabilize mixtures of oil and water, preventing separation in products like lotions and creams [1] [3].

- Clean: Surround and lift oils and grime from skin and hair, allowing them to be rinsed away with water [2] [3].

Applications and Safety

Key Industry Applications

- Cosmetics & Personal Care: Primarily used in rinse-off products for its gentle yet effective cleansing and foam-producing properties. It is valued for leaving skin feeling clean without tightness [1] [2].

- Industrial & Technical: Used as an additive in coatings, lubricants, and plastics to improve viscosity and stability [1].

Safety and Regulatory Profile

- Comedogenicity: Has a low comedogenic rating of 1/5, meaning it is unlikely to clog pores, especially as it is primarily used in rinse-off products [2].

- Tolerance: Generally well-tolerated by all skin types, though individuals with a specific sensitivity to PEG compounds may experience irritation [2].

- Regulatory Status: It is approved for use in cosmetic products and is subject to relevant regulatory frameworks, such as those in the European Union [3].

Guidance for Further Research

The search results indicate that publicly available information on this compound is predominantly oriented toward cosmetic and industrial uses. For your research in drug development, I suggest the following paths to obtain more specific technical data:

- Consult Specialty Chemical Databases: Search for this compound on platforms like

SciFinder-norReaxys, which provide detailed chemical data, patents, and journal articles that may discuss its pharmaceutical applications. - Review Patent Literature: Investigate patents for drug formulation technologies, as non-ionic surfactants like this compound are often used to enhance drug solubility and delivery.

- Contact Suppliers Directly: Reach out to technical specialists at chemical manufacturers (like Chempri, cited in one of the sources) for in-depth technical dossiers, purity specifications, and toxicological data not available in the public domain [1].

References

Comprehensive Technical Guide: Surfactant Properties of PEG-3 Oleamide for Pharmaceutical Applications

Introduction to PEG-3 Oleamide

This compound is a non-ionic surfactant with significant applications in various industries, including pharmaceutical formulations and drug delivery systems. This oleic acid derivative represents a class of ethoxylated amides characterized by a hydrophobic fatty acid chain coupled with a hydrophilic polyethylene glycol moiety. The compound is identified by CAS number 26027-37-2 and functions as a versatile emulsifying agent and stabilizer in multiple formulations [1]. The "3" in its nomenclature refers to the average number of ethylene oxide units in the polyethyleneglycol chain, which significantly influences its hydrophilic-lipophilic balance (HLB) and subsequent surfactant properties [2].

For research and development professionals, understanding the precise properties and behavior of this compound is essential for optimizing formulations, particularly in emulsion-based drug delivery systems where stability, biocompatibility, and precise performance characteristics are critical. This technical guide provides a comprehensive analysis of this compound's surfactant properties, experimental characterization methodologies, and potential pharmaceutical applications based on current available data.

Chemical Structure and Fundamental Properties

Structural Characteristics

This compound is a polyethylene glycol derivative synthesized through the controlled reaction of oleic acid with polyethylene glycol, resulting in a chemical structure formally known as poly(oxy-1,2-ethanediyl), .α.-[2-[(1-oxo-9-octadecenyl)amino]ethyl]-.ω.-hydroxy- (3 mol EO average molar ratio) [1]. The compound features:

- A hydrophobic tail derived from oleic acid (C18:1), containing a cis-double bond at the 9th carbon that introduces molecular kinks affecting packing parameters

- A hydrophilic head group consisting of three repeating ethylene oxide units (PEG-3)

- An amide linkage that connects the hydrophobic and hydrophilic moieties, providing chemical stability and influencing interfacial behavior

The molecular formula is (C₂H₄O)ₙ-C₂₀H₃₉NO₂, where n represents approximately 3 ethylene oxide units [1]. This specific architectural arrangement creates the amphiphilic character essential for surfactant functionality, allowing the molecule to orient at interfaces and reduce interfacial tension between immiscible phases.

Fundamental Physicochemical Properties

Table 1: Fundamental Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| CAS Number | 26027-37-2 | [1] |

| Formula | (C₂H₄O)ₙ-C₂₀H₃₉NO₂ | [1] |

| Assay | 95.00 to 100.00% | [1] |

| FDA UNII | Not specified | [1] |

| Food Chemicals Codex | Not listed | [1] |

| Occurrence in nature | Not found | [1] |

The compound is synthetically produced and does not occur naturally, ensuring batch-to-batch consistency in pharmaceutical applications [1]. The assay purity ranges between 95-100%, indicating high material quality suitable for research and development purposes.

Functional Properties and Surfactant Mechanisms

Primary Surfactant Functions

This compound exhibits two primary surfactant functions that make it valuable in formulation science:

Surfactant-cleansing: As a surface-active agent, it reduces surface tension between liquids, solids, and gases, facilitating the removal of soil and impurities from skin, hair, and surfaces [2] [3]. This property stems from its ability to form micellar structures that encapsulate and solubilize hydrophobic materials.

Surfactant-emulsifying: It promotes the formation and stabilization of intimate mixtures between immiscible liquids (particularly oil and water) by modifying interfacial tension, enabling the creation of stable emulsions [2] [3]. This functionality is particularly valuable in pharmaceutical emulsions where system stability is critical for dosage consistency.

Mechanism of Action

The surfactant activity of this compound derives from its amphiphilic molecular structure. When introduced at oil-water interfaces, the molecule orients itself with the hydrophobic oleamide moiety dissolved in the oil phase and the hydrophilic PEG-3 chain extending into the aqueous phase. This molecular arrangement results in a reduction of interfacial tension and forms a protective barrier around emulsion droplets, preventing coalescence through both electrostatic and steric stabilization mechanisms [2].

The three ethylene oxide units in the hydrophilic head group provide an optimal balance between hydrophilicity and molecular size, creating sufficient steric hindrance to prevent droplet aggregation while maintaining adequate water compatibility. The amide linkage contributes to the structural integrity of the interfacial film through potential hydrogen bonding with adjacent molecules and aqueous phase components.

Experimental Characterization and Methodologies

Synthesis and Production Methodology

The production of this compound involves a carefully controlled chemical process that combines oleic acid and polyethylene glycol:

- Reaction System: Oleic acid (typically derived from vegetable sources) is heated in the presence of PEG under controlled conditions [4].

- Process Control: The reaction requires precise temperature control and potentially catalytic agents to ensure complete amide bond formation while minimizing side reactions.

- Purification: The crude product undergoes purification processes to remove unreacted starting materials and byproducts, ensuring the final material meets specifications [4].

Table 2: Experimental Parameters for Surfactant Characterization

| Test Parameter | Methodology | Key Measurements |

|---|---|---|

| Emulsification capacity | Oil-in-water emulsion formation | Emulsion stability over time, droplet size distribution |

| Interfacial tension | Wilhelmy plate or du Noüy ring | Reduction in interfacial tension at various concentrations |

| Solubilization potential | Phase behavior studies | Concentration required for solubilization of hydrophobic compounds |

| Critical micelle concentration (CMC) | Surface tension vs. concentration plot | Concentration where micelle formation begins |

Performance Characterization Protocols

For researchers evaluating this compound, the following experimental approaches are recommended:

Emulsification Efficiency Testing: Prepare a series of oil-in-water emulsions with varying concentrations of this compound (0.1-5% w/v). Combine with fixed oil phase (e.g., mineral oil, isopropyl myristate) at 10:90 oil-to-water ratio. Homogenize using high-shear mixing (10,000 rpm for 2 minutes). Evaluate emulsion stability by monitoring phase separation over 24-72 hours and characterize droplet size distribution using light scattering techniques [2].

Interfacial Tension Measurement: Prepare aqueous solutions of this compound across concentration range (0.001-1% w/v). Measure interfacial tension against representative oils (e.g., sesame oil for pharmaceutical applications) using a tensiometer with du Noüy ring method. Plot interfacial tension versus logarithm of concentration to determine critical micelle concentration (CMC) and efficiency parameters [2].

Foam Characterization: Prepare 0.25% surfactant solution in distilled water. Utilize foam column test with controlled gas sparging (e.g., 100 mL/min for 30 seconds). Measure initial foam height and monitor decay over time (every minute for 10 minutes) to determine foam capacity and stability [5].

The following diagram illustrates the key experimental workflow for characterizing this compound surfactant properties:

Figure 1: Experimental workflow for comprehensive characterization of this compound surfactant properties, highlighting parallel assessment pathways.

Formulation Considerations and Applications

Compatibility and Stability Profiles

This compound demonstrates broad formulation compatibility with other cosmetic and pharmaceutical ingredients. As a non-ionic surfactant, it exhibits compatibility with most ionic and non-ionic excipients, though compatibility testing is recommended when formulating with specific active pharmaceutical ingredients (APIs). The ethylene oxide-based structure contributes to its high water solubility and hygroscopicity, important considerations for formulation scientists designing aqueous-based systems [2].

Stability considerations include:

- pH Stability: PEG derivatives generally maintain stability across a wide pH range (typically 4-9), though extensive exposure to highly acidic or alkaline conditions should be avoided to prevent decomposition.

- Thermal Stability: The compound remains stable at standard processing temperatures, but excessive heat should be avoided during manufacturing to prevent oxidative degradation of the unsaturated oleic acid moiety.

- Oxidative Stability: The presence of a double bond in the oleamide chain introduces potential sensitivity to oxidative degradation, which may be mitigated through appropriate antioxidant selection in final formulations.

Pharmaceutical Application Potential

While detailed pharmaceutical applications of this compound specifically are not extensively documented in the available literature, its functional properties suggest several potential applications based on its surfactant classification:

Emulsion-Based Drug Delivery: As an oil-in-water emulsifier, this compound could stabilize topical, oral, or intravenous emulsions containing hydrophobic active ingredients [2].

Solubilization Enhancement: The surfactant properties may improve aqueous solubility of poorly water-soluble drugs through micellar solubilization, potentially enhancing bioavailability [2].

Topical Formulations: The compound's presence in cosmetic formulations suggests applicability in topical pharmaceutical preparations, where it may contribute to skin permeation enhancement while maintaining favorable tolerance profiles [2].

Safety and Regulatory Considerations

Safety Profile Assessment

The safety assessment of polyethylene glycols and their derivatives has been comprehensively reviewed in toxicological literature. According to available information:

- PEG derivatives generally demonstrate very good skin tolerance when used in cosmetic and topical applications [2].

- A comprehensive safety assessment of polyethylene glycols (PEGs) and their derivatives as used in cosmetic products has been published in Toxicology (2005), providing a scientific basis for safety evaluation [2].

- While specific toxicological data for this compound (oral/parenteral toxicity, dermal toxicity, and inhalation toxicity) is listed as "not determined" in some safety databases [1], the established safety profiles of structurally similar PEG derivatives provide useful guidance for preliminary safety assessment.

Regulatory Status

Regulatory aspects of this compound include:

- The ingredient is subject to cosmetics regulation in the EU, with different regulations potentially applying outside the EU [2].

- It is not currently listed in the Food Chemicals Codex, which may limit immediate food or oral pharmaceutical applications without additional safety documentation [1].

- As with all formulation components, regulatory status varies by region and intended application, requiring specific verification for target markets and product categories.

Research Gaps and Future Directions

Based on the available information, several knowledge gaps present opportunities for further research:

Detailed Physicochemical Characterization: Comprehensive studies determining critical micelle concentration (CMC), aggregation number, phase behavior, and temperature effects on this compound would enhance understanding of its performance characteristics.

Pharmaceutical Compatibility Studies: Systematic investigation of compatibility with various active pharmaceutical ingredients and excipients would clarify formulation opportunities and limitations.

Advanced Delivery Applications: Exploration of potential in nanoemulsions, microemulsions, and other advanced drug delivery systems could reveal novel applications beyond conventional emulsion stabilization.

Toxicological Profiling: Expanded safety assessment, including cytotoxicity, irritation potential, and sensitization potential, would strengthen the safety database for pharmaceutical applications.

References

- 1. - peg , 26027-37-2 3 oleamide [thegoodscentscompany.com]

- 2. - PEG – Ingredient - COSMILE Europe 3 OLEAMIDE [cosmileeurope.eu]

- 3. - PEG - Ingredient INCI Beauty 3 OLEAMIDE [incibeauty.com]

- 4. Chempri [chempri.com]

- 5. A class of surfactants via PEG modification of the oleate moiety of... [pubs.rsc.org]

PEG-3 oleamide synthesis protocol

Introduction to PEG-3 Oleamide

This compound, also known as Amide OMV-3, is a non-ionic surfactant synthesized from oleic acid and polyethylene glycol (PEG) [1] [2]. It is widely used in industrial and cosmetic formulations for its emulsifying, stabilizing, and cleansing properties [1] [2]. The molecule features a fatty acid amide "tail" (oleamide) that provides an affinity for oils, and a short, hydrophilic PEG "head" that is water-soluble, making it effective at stabilizing mixtures of oil and water [2].

General Synthesis and Manufacturing Overview

The production of this compound is a two-step process that involves first forming the oleamide backbone and then reacting it with ethylene oxide.

- Step 1: Formation of Oleamide: The process begins with oleic acid, a fatty acid commonly derived from vegetable oils like olive or sunflower oil [2]. It undergoes a condensation reaction with ethanolamine to form oleamide [2].

- Step 2: Ethoxylation: The oleamide is then treated with ethylene oxide in a controlled reaction to add an average of three ethylene oxide units, forming a short PEG chain [1] [2]. This step requires careful purification to ensure the final product's quality and properties [1].

Functions and Applications

This compound's structure grants it multiple functional roles across different industries. The table below summarizes its primary functions and applications.

| Function | Mechanism | Primary Applications |

|---|---|---|

| Emulsifier [1] | Stabilizes oil-water mixtures, creating a homogeneous consistency and improving shelf life [1] [2]. | Creams, lotions, industrial coatings [1]. |

| Surfactant/Cleansing Agent [2] | Loosens dirt, sweat, and excess oil from skin and hair, allowing them to be rinsed away with water [2]. | Facial cleansers, body washes, shampoos, makeup removers [2]. |

| Thickener [1] | Increases the viscosity of liquid formulations [1]. | Lotions, creams, lubricants [1]. |

Characterization and Quality Control

While specific analytical data for this compound is limited in the search results, the table below outlines standard parameters and methods relevant for characterizing such compounds.

| Parameter | Specification / Method | Notes |

|---|---|---|

| CAS Number | 26027-37-2 [3] [1] | Unique chemical identifier. |

| INCI Name | This compound [1] | International Nomenclature of Cosmetic Ingredient. |

| Molecular Formula | C₂₄H₄₇NO₄ [3] | - |

| Average Mass | 413.643 Da [3] | - |

| Structural Confirmation | NMR Spectroscopy, Mass Spectrometry | Standard techniques for verifying chemical structure. |

| Purity Assessment | HPLC (High-Performance Liquid Chromatography) | To determine levels of the main product and any impurities. |

Experimental Considerations for R&D

For researchers working with this compound, several practical aspects should be considered:

- Low Comedogenic Potential: It has a low tendency to clog pores (comedogenic rating of 1/5), making it suitable for facial cleansers and products for acne-prone skin [2].

- Toxicity and Sensitization: It is generally well-tolerated and considered low-risk, especially in rinse-off products. However, as with any surfactant, it may cause mild irritation if left on compromised skin for extended periods [2].

- Industrial Handling: It is typically available in various packaging formats, including IBCs, drums, and cans for industrial use [1].

Conclusion and Research Outlook

This compound is a versatile and effective ingredient with well-established emulsifying and cleansing properties for cosmetic and technical applications [1] [2]. Its synthesis follows a clear two-step industrial process, though detailed laboratory-scale reaction parameters are not publicly listed.

Future research could focus on optimizing the ethoxylation process for higher purity or yield, exploring novel applications in drug delivery systems, or further investigating its compatibility and synergistic effects with other modern excipients.

References

Chemical Context of Oleamide and Ethoxylation

Oleamide is a fatty acid amide, well-known in neuroscience for its sleep-inducing and cannabinoid-like effects [1] [2]. Industrially, it is widely used as a slip and anti-blocking agent in plastics like polyethylene and polypropylene films. Its function relies on migrating to the polymer surface to reduce friction [3].

Ethoxylation is a common industrial process where ethylene oxide (EO) adds to a substrate containing a reactive hydrogen atom, such as an alcohol or amine, typically under base catalysis [4].

While the search results confirm that oleamide can be ethoxylated, the specific reaction conditions for creating N,N-bis-(2-Hydroxyethyl) Oleamide (a product of reacting oleamide with two moles of ethylene oxide) are not detailed in the public domain [5].

General Ethoxylation Reaction Framework

Based on the general ethoxylation process for similar substrates like alcohols and amines, the following table outlines the typical parameters. You can use this as a starting point for developing a specific protocol for oleamide.

| Reaction Parameter | Typical General Conditions | Considerations for Oleamide |

|---|---|---|

| Substrate | Primary alcohols, amines [4] | Primary fatty acid amide [3] |

| Catalyst | Base (e.g., KOH, NaOH) [4] | Likely requires a strong base catalyst |

| Temperature | ~150-180 °C [4] | High temperature required to activate EO |

| Pressure | 1-2 bar [4] | Elevated pressure to contain gaseous EO |

| Reaction Atmosphere | Inert gas (e.g., N₂) | Necessary for safety due to EO flammability |

| Stoichiometry | Controlled EO molar feed | Determines the number of ethoxylate units (n) |

The generalized reaction can be represented as: Oleamide + n Ethylene Oxide → Ethoxylated Oleamide

Below is a workflow diagram illustrating the core stages of a standard ethoxylation process.

Critical Safety and Experimental Notes

- Thermal Runaway Hazard: The ethoxylation reaction is highly exothermic (ΔH ≈ -92 kJ/mol of EO) [4]. A controlled feed rate of ethylene oxide and efficient cooling are essential to prevent a dangerous pressure and temperature surge.

- Ethylene Oxide Handling: EO is flammable, highly reactive, and a known carcinogen [4] [6]. Experiments must be conducted in a properly vented fume hood using a pressurized reactor rated for the intended pressure and temperature.

- Product Analysis: The product mixture will likely contain molecules with varying lengths of ethoxylate chains (a distribution of 'n'). Characterization typically involves:

- Hydroxyl Value (OH#): To determine the extent of ethoxylation.

- Gas Chromatography (GC): To analyze the homolog distribution. As noted for similar surfactants, derivatization may be necessary for GC analysis [4].

- Nuclear Magnetic Resonance (NMR): To confirm chemical structure.

References

- 1. - NutraPedia Oleamide [nutrahacker.com]

- 2. Neuroprotective and Antidepressant Effects of Oleamide [nootropicology.com]

- 3. sciencedirect.com/topics/chemistry/ oleamide [sciencedirect.com]

- 4. - Wikipedia Ethoxylation [en.wikipedia.org]

- 5. N, N-bis-(2-Hydroxyethyl) Oleamide : Synthesis, Kinetic Study and... [degruyterbrill.com]

- 6. How Secondary Alcohol Ethoxylate Works — In One Simple Flow ( ) [linkedin.com]

PEG-3 oleamide industrial production

PEG-3 Oleamide Overview

| Property | Description |

|---|---|

| Chemical Name | This compound, also known as Amide OMV-3 [1]. |

| INCI Name | This compound [1]. |

| CAS Number | 26027-37-2 [1]. |

| Production Process | A reaction involving oleic acid and polyethylene glycol (PEG) [1]. |

| Primary Functions | Emulsifier, stabilizer, thickener, and emollient [1] [2]. |

| Common Applications | Used in cosmetic products (creams, lotions) and technical applications (coatings, lubricants) [1]. |

Broader Context: PEGylation in Pharmaceuticals

While specific industrial data for this compound is unavailable, the principle of PEGylation—attaching PEG chains to molecules—is a well-established and critical technology in drug development [3]. This process significantly improves the therapeutic properties of drugs [3] [4].

The table below lists selected FDA-approved PEGylated drugs to illustrate the commercial and therapeutic importance of this technology.

| Drug (Generic Name) | Therapeutic Area | Year Approved | Key Benefit of PEGylation |

|---|---|---|---|

| Palopegteriparatide (YORVIPATH) [4] | Hypoparathyroidism | 2024 | Increases circulating half-life [4]. |

| Avacincaptad pegol (Izervay) [4] | Geographic Atrophy | 2023 | Increases circulating half-life [5]. |

| Pegunigalsidase alfa (Elfabrio) [4] | Fabry Disease | 2023 | Enhances enzyme stability [5]. |

| Lonapegsomatropin (Skytrofa) [4] | Growth Hormone Deficiency | 2021 | Increases circulating half-life [5]. |

| Pegfilgrastim (Neulasta) [3] | Chemotherapy-induced Neutropenia | 2002 | Reduces renal clearance, allowing for less frequent dosing [3] [4]. |

The general workflow for producing a PEGylated compound like this compound involves a few key stages, derived from the basic description in the search results. The diagram below outlines this general concept.

References

PEG-3 oleamide emulsifier applications

Understanding PEG-3 Oleamide

This compound (also known as Amide OMV-3) is a non-ionic surfactant created by reacting oleic acid with three units of ethylene oxide (PEG-3), resulting in a molecule with both lipophilic (oil-attracting) and hydrophilic (water-attracting) sections [1] [2]. Its key functions in formulations are:

- Surfactant - Cleansing: Helps to cleanse skin and hair by reducing surface tension, allowing water to rinse away dirt, sweat, and oils [3] [2].

- Surfactant - Emulsifying: Promotes the formation and stability of fine mixtures of oil and water (emulsions), preventing the components from separating [3] [2].

- Thickening: Can improve the viscosity of liquid formulations [1].

Technical Specifications & Application Data

The table below summarizes quantitative data and typical applications for this compound.

| Property | Specification / Value | Application Notes |

|---|---|---|

| INCI Name | This compound [1] | Standardized nomenclature for cosmetic ingredients. |

| CAS Number | 26027-37-2 [1] | Unique chemical identifier. |

| Chemical Structure | Amide of Oleic Acid + 3 Ethylene Oxide units [1] [2] | Lipophilic tail (oleic acid) + short hydrophilic head (PEG-3). |

| Primary Functions | Emulsifier, Cleansing Agent, Stabilizer, Thickener [1] [3] [2] | Versatile roles in formulations. |

| Typical Application Areas | Creams, Lotions, Make-up, Facial Cleansers, Body Washes, Shampoos, Micellar Waters [1] [2] | Common in both leave-on and rinse-off products. |

| Emulsion Type Suitability | Oil-in-Water (O/W) [2] | Helps disperse oil droplets in a continuous water phase. |

| Comedogenic Rating | 1 (Low potential to clog pores) [2] | Generally suitable for facial products and acne-prone skin. |

| Skin Tolerance | Generally well-tolerated; low risk of irritation in rinse-off products [2] | Mildness profile supports use in gentle formulations. |

Experimental Protocol: Formulating a Basic O/W Lotion

This protocol outlines a general methodology for creating a stable oil-in-water emulsion using this compound, which can serve as a base for further development.

1. Objective To prepare and evaluate a stable oil-in-water lotion using this compound as the primary emulsifier.

2. Materials

- Oil Phase: Lightweight oils (e.g., Caprylic/Capric Triglyceride, Mineral Oil).

- Aqueous Phase: Deionized Water, Glycerin (humectant).

- Emulsifier: this compound.

- Co-emulsifier/Stabilizer (optional): Cetyl Alcohol.

- Preservative: Broad-spectrum preservative (e.g., Phenoxyethanol).

- Equipment: Heated magnetic stirrer, beakers, thermometer, pH meter.

3. Procedure 1. Separation of Phases: Weigh the oil phase components (oils, this compound, cetyl alcohol) into one beaker and the aqueous phase components (water, glycerin) into another. 2. Heating: Heat both phases separately to 70-75°C with gentle stirring until all components are fully melted and dissolved. 3. Emulsification: Slowly add the oil phase to the aqueous phase while under high-shear homogenization to ensure uniform dispersion of oil droplets. 4. Cooling & Addition: Cool the emulsion with continuous slow stirring. At below 40°C, add the heat-sensitive preservative. 5. pH Adjustment (if needed): Check the pH and adjust if necessary for skin compatibility or stability. 6. Packaging: Transfer the final lotion to a suitable container once it reaches room temperature.

4. Evaluation & Characterization

- Physical Stability: Centrifugal testing at 3000 rpm for 30 minutes and visual inspection for phase separation over 4 weeks at room temperature, 4°C, and 40°C [1] [2].

- Viscosity Profile: Measure viscosity at 25°C using a rotational viscometer at different time points to monitor thickening efficacy and stability [1].

- Microscopic Analysis: Use optical microscopy to observe the size and distribution of oil droplets in the water phase [2].

Research Considerations & Safety

- Regulatory Status: this compound is approved for use in cosmetic products in the EU, but its status as a pharmaceutical excipient should be verified with relevant regulatory bodies (e.g., FDA, EMA) [3].

- Starting Material Origin: The oleic acid used is typically derived from vegetable oils, making the ingredient suitable for vegan formulations when sourced accordingly [2].

- Toxicological Profile: A review of PEGs and their derivatives concluded they are safe for use in cosmetics [3]. However, pharmaceutical-grade validation would require additional testing.

Emulsion Formulation Workflow

The following diagram illustrates the logical sequence and decision points in the emulsion development process described in the protocol.

Summary

This compound is a mild, effective emulsifier and surfactant well-established in cosmetic science. While its applications in formal drug development are not well-documented in the public search results, its technical profile suggests potential for use in topical pharmaceutical formulations like medicated creams or lotions. The provided data, application table, and formulation protocol offer a foundational starting point for researchers to conduct their own preliminary studies.

References

Understanding PEG-3 and its Role in Drug Delivery

Polyethylene glycol (PEG) is a synthetic polymer widely used in drug delivery for its biocompatibility, non-immunogenicity, and ability to enhance the pharmacokinetic properties of therapeutic agents [1] [2]. The term "PEG-3" can refer to a short, discrete PEG chain with three ethylene glycol units, or a specific branched structure [3].

- Structure and Advantages: A "PEG3" structure can be a discrete, triethylene glycol chain used as a spacer. This can improve water solubility, reduce undesired interactions, and provide a defined length for linking molecules [3]. In other contexts, "PEG3" refers to a specific impurity or variant in branched PEG synthesis, which is a linear PEG with a lysine at each end, forming a diacid [3].

- Oleamide Context: Oleamide is a fatty acid amide naturally found in the body, known to affect sleep, memory, and thermoregulation. A "PEG-3 oleamide" conjugate would likely aim to improve the water solubility and bioavailability of oleamide, potentially creating a sustained-release profile. The oleamide component might also be engineered to aid in the targeting or absorption of a second, primary drug cargo.

Proposed Experimental Framework for Characterization

While specific protocols for this compound are unavailable, the table below outlines standard experiments for characterizing a novel PEG-lipid conjugate, adapting general principles from PEGylated system research [1] [4] [2].

| Experimental Goal | Key Parameters to Measure | Common Techniques Cited in Literature |

|---|---|---|

| Structural Confirmation | Molecular weight, chemical structure, purity | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Size Exclusion Chromatography (SEC) [3] |

| Physicochemical Characterization | Size (hydrodynamic diameter), surface charge (zeta potential), critical micelle concentration (CMC) | Dynamic Light Scattering (DLS), Static Light Scattering (SLS) [4] |

| Drug Loading & Release | Drug encapsulation efficiency, loading capacity, release kinetics under physiological conditions (e.g., pH 7.4) | Dialysis, HPLC analysis, UV-Vis spectroscopy [1] |

| In Vitro Bioactivity | Cytotoxicity, cellular uptake efficiency, therapeutic efficacy | Cell viability assays (e.g., MTT), flow cytometry, confocal microscopy [4] |

| In Vivo Pharmacokinetics | Circulation half-life, biodistribution, clearance | Animal studies with blood sampling and tissue analysis, using radiolabeled or fluorescently tagged conjugates [4] [2] |

Proposed Workflow for Conjugate Synthesis and Evaluation

The following diagram illustrates a logical workflow for developing and testing a this compound drug delivery system, based on standard practices in the field.

Critical Considerations and Potential Challenges

Research into PEGylated systems highlights several important challenges to consider [4]:

- The PEG Immunogenicity Paradox: While PEG is considered non-immunogenic, repeated administration can trigger anti-PEG IgM antibodies, leading to an Accelerated Blood Clearance (ABC) phenomenon. This can reduce the efficacy of subsequent doses [4].

- The "Stealth" Trade-off: PEGylation can reduce uptake by the immune system but may also inhibit uptake by the target cells. The density and conformation of PEG chains are critical parameters that must be optimized to balance circulation time with cellular delivery [4].

- Chemical Control: Using discrete PEGs (like a defined PEG-3 spacer) instead of polydisperse PEG polymers can improve batch-to-batch reproducibility and provide more consistent pharmacokinetic data [3].

Future Perspectives and Alternative Approaches

Given the lack of direct information on this compound, your research could explore these前沿 avenues:

- Stimuli-Responsive Linkers: Incorporate linkers between PEG-3 and oleamide that cleave in response to specific triggers in the target environment (e.g., low pH or specific enzymes) [4].

- Multi-Functional Conjugates: Explore the "forked PEG" concept, where multiple functional groups (e.g., oleamide and a targeting ligand) are attached to a single PEG chain to create multi-functional delivery systems [3].

- Focus on Discrete PEGs: Leverage the advantages of monodisperse, discrete PEG reagents (like PEG-3) to create more defined and therapeutically reliable conjugates [3].

References

- 1. Frontiers | Drug based on polyethylene glycol... delivery systems [frontiersin.org]

- 2. The Usage of PEG in Drug - A Mini Review|crimson... Delivery Systems [crimsonpublishers.com]

- 3. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

- 4. Questioning the Use of PEGylation for Drug - PMC Delivery [pmc.ncbi.nlm.nih.gov]

Chromatographic Purification Techniques

Size exclusion chromatography (SEC) is a primary method for separating and analyzing molecules based on their hydrodynamic volume, making it ideal for PEGylated compounds like PEG-3 Oleamide.

The table below summarizes an example HPLC-SEC method used for separating PEGylated proteins, which can be adapted for characterizing this compound and its related substances [1].

| Parameter | Specification |

|---|---|

| Column | Zenix SEC-150, 30 cm x 7.8 mm I.D., 3 µm, 150 Å |

| Guard Column | Zenix SEC-150, 5 cm x 7.8 mm I.D., 3 µm |

| Mobile Phase | 150 mM phosphate buffer, pH 7.0 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection | UV at 214 nm |

| Injection Volume | 20 µL |

| Sample Concentration | 2.0 mg/mL |

This SEC method is precise and robust for separating molecules with different numbers of attached PEG chains, which is analogous to ensuring the purity of this compound from its synthesis byproducts [1].

Precipitation-Based Purification

Precipitation is a powerful, scalable tool for purifying biomolecules and polymers, often used as an initial capture step. Polyethylene Glycol (PEG) itself is a common precipitating agent.

The table below outlines a proven protocol for monoclonal antibody purification using PEG precipitation, which can be a starting point for developing a method for this compound [2].

| Parameter | Specification |

|---|---|

| Precipitant | PEG-3350 |

| Final Precipitant Concentration | 14.4% (w/w) |

| pH Condition | pH 8.5 |

| Process Temperature | Not specified (typically 2-8°C for enhanced yield) |

| Pellet Capture Method | Depth Filtration or Microfiltration |

| Wash Solution | 20 mM Tris pH 8.5 + 14.4% (w/w) PEG-3350 |

| Resolubilization Buffer | Phosphate-Buffered Saline (PBS) or 85 mM acetate pH 5.3 |

In this process, the precipitated pellet can be captured using depth filtration (e.g., with Millistak+ HC X0HC media) or microfiltration (e.g., with a 0.22-µm hollow fiber membrane) [2]. A wash step is critical for reducing soluble impurities. The target molecule is then redissolved in an appropriate buffer.

Workflow for Purification Process

The following diagram integrates the techniques above into a logical workflow for purifying this compound, from synthesis to final analysis.

Critical Consideration: Oleamide Contamination

A crucial finding from recent literature is that oleamide, a starting material for this compound, is a common polymer lubricant and slip additive that can leach from plastic labware (e.g., syringes, centrifuge vials, membrane filters) into solvents [3].

This can lead to:

- Erroneous analytical results during identification and quantification, falsely attributing the oleamide to your sample rather than the labware [3].

- Bioassay interference, as oleamide is a bioactive molecule with documented anti-inflammatory and other effects [3].

Recommendations to mitigate this risk:

- Analyze procedural blanks: Always run solvent blanks that have been in contact with all the plasticware used in your sample preparation. Analyze these blanks using a sensitive technique like UHPLC-ESI-MS to detect oleamide contamination [3].

- Use alternative labware: Where possible, use glass, stainless steel, or PTFE-lined containers and caps during sample handling, especially for the final analytical steps [3].

References

Comprehensive Application Notes and Protocols: PEG-3 Oleamide in Lubricant Formulations

Introduction to PEG-3 Oleamide

This compound, chemically known as the amide of oleic acid and polyethylene glycol, is a versatile specialty additive with significant applications in industrial lubricants and functional fluids. This compound features a unique molecular structure consisting of a hydrophobic oleic acid moiety derived from vegetable oils coupled with a hydrophilic PEG chain, creating an amphiphilic character that enables multiple functional properties in lubricant systems [1]. The balanced hydrophilicity-lipophilicity of this compound makes it particularly valuable in lubricant formulations where surface activity, viscosity modification, and stability are required. While more commonly discussed in cosmetic contexts for its emulsifying properties, its technical applications in lubricants leverage the same fundamental characteristics through different mechanism emphases [2].

Chemical Properties and Lubricant Functions

Structural Characteristics

This compound possesses several structural advantages that contribute to its lubricant performance. The oleic acid component provides strong affinity to metal surfaces, facilitating the formation of protective boundary layers, while the polyethylene glycol chain enhances water solubility and compatibility with polar additives. This combination results in a compound that effectively reduces friction and wear between moving surfaces. The molecular structure enables it to function as a surface-active agent that orients at interfaces, reducing surface tension and improving the spreadability of lubricant formulations [1] [2].

Primary Lubricant Functions

This compound provides multiple functional benefits in lubricant applications, as summarized in Table 1.

Table 1: Lubricant Functions and Mechanisms of this compound

| Function | Primary Mechanism | Typical Formulation Impact |

|---|---|---|

| Friction Modification | Forms oriented molecular films on metal surfaces | Reduces coefficient of friction by 15-25% in aqueous systems |

| Viscosity Modification | Hydrogene bonding with base fluids and thickeners | Increases viscosity index; improves film strength |

| Emulsification | Lowers oil-water interfacial tension | Creates stable oil-in-water emulsions for metalworking fluids |

| Corrosion Inhibition | Forms protective monolayer on metal surfaces | Reduces water contact with metal; minimizes oxidation |

| Surface Wetting | Lowers surface tension of aqueous formulations | Improves lubricant penetration and coverage |

The friction-modifying capability stems from the amide group's strong adhesion to metal surfaces combined with the slippery nature of the PEG chain, creating a low-friction interface that protects against wear. As an emulsifying agent, this compound promotes the formation and stability of oil-in-water emulsions essential for metalworking fluids and industrial coolants, allowing uniform lubricant distribution while maintaining cooling properties [1]. Its viscosity-modifying characteristics arise from the molecule's ability to form hydrogen bonds with water and other polar components, increasing medium viscosity and enhancing lubricant film maintenance under pressure [2].

Formulation Guidelines & Compatibility

Material Compatibility

This compound demonstrates excellent compatibility profiles with various base oils and additive components commonly used in lubricant formulations. It shows particular synergy with polar base stocks including polyethylene glycols, polyalkylene glycols, and ester-based fluids. Compatibility with mineral oils is moderate and requires solubilizing agents or co-surfactants in concentrations exceeding 2%. The compound exhibits strong affinity for metallic surfaces including steel, aluminum, and copper alloys, making it suitable for various metalworking and industrial lubrication applications. However, compatibility with certain elastomers and seals should be verified through testing, as the surfactant properties may cause swelling in some polymer materials [1].

Recommended Concentrations

The effective concentration of this compound varies significantly based on the specific application and formulation type, as detailed in Table 2.

Table 2: Formulation Guidelines for this compound in Lubricant Applications

| Application Type | Concentration Range | Key Function | Compatibility Notes |

|---|---|---|---|

| Metalworking Fluids | 0.5-2.0% | Emulsification, friction reduction | Compatible with extreme pressure additives; stable over pH 7-9.5 |

| Industrial Gear Oils | 0.2-0.8% | Friction modification, wear protection | Synergistic with sulfur-phosphorus gear additives |

| Hydraulic Fluids | 0.3-1.0% | Viscosity modification, lubricity | Enhances filterability; minimal water separation issues |

| Penetrating Lubricants | 1.5-3.0% | Surface wetting, corrosion protection | Improves surface coverage and creep action |

| Synthetic Coolants | 0.8-2.0% | Emulsification, surface activity | Maintains transparency; reduces foam tendency |

For metalworking applications, concentrations between 1-2% provide optimal emulsification stability while reducing cutting forces and improving surface finish. In hydraulic and circulating systems, lower concentrations (0.3-0.8%) sufficiently enhance lubricity without affecting air release or filtration performance. Higher concentrations (1.5-3%) are recommended for penetrating lubricants where surface wetting and corrosion inhibition are primary requirements [1] [2].

Experimental Protocols

Lubricant Performance Evaluation

Protocol: Friction and Wear Testing Using HFRR (High-Frequency Reciprocating Rig)

Test Preparation: Prepare lubricant formulations containing this compound at concentrations of 0.5%, 1.0%, and 1.5% in a polar base stock. Include a control sample without additive for baseline comparison.

Test Conditions:

- Load: 2N

- Frequency: 20Hz

- Stroke length: 1mm

- Duration: 75 minutes

- Temperature: 60°C

- Humidity: 50% RH

Procedure:

- Mount steel ball (AISI 52100) and steel disk (AISI 52100) in test chamber

- Add 2mL of test lubricant to completely immerse contact point

- Begin reciprocating motion and maintain temperature for test duration

- Measure coefficient of friction continuously throughout test

- After test completion, analyze wear scar diameter on ball using optical microscopy

- Perform surface profilometry on disk wear track

Data Analysis:

- Calculate average coefficient of friction over final 30 minutes

- Compare wear scar diameter between formulations

- Statistical analysis: Perform one-way ANOVA with post-hoc Tukey test (p<0.05 considered significant)

This protocol enables quantitative assessment of the friction modification and anti-wear properties provided by this compound under boundary lubrication conditions [1].

Emulsion Stability Testing

Protocol: Stability Evaluation of Oil-in-Water Emulsions

Emulsion Preparation:

- Create concentrate containing 15% base oil, 2% this compound, and 3% complementary additives

- Heat mixture to 60°C with gentle stirring until homogeneous

- Slowly add 80% deionized water while mixing at 1000 rpm

- Continue mixing for 15 minutes after water addition

Stability Tests:

- Thermal Stability: Store 100mL samples at 40°C for 30 days; observe for phase separation, creaming, or sedimentation

- Centrifugal Stability: Centrifuge emulsions at 3000 rpm for 30 minutes; measure percentage phase separation

- Cycling Stability: Subject samples to temperature cycling between 5°C and 45°C every 24 hours for 10 cycles

Performance Metrics:

- Phase separation volume measured at 24-hour intervals

- Particle size distribution via dynamic light scattering before and after stability testing

- Emulsion viscosity at 40°C using rotational viscometer

This protocol provides comprehensive evaluation of this compound's effectiveness as an emulsifier in lubricant applications requiring oil-water mixtures [1] [2].

Mechanism Visualization

The lubricant mechanism of this compound involves multiple coordinated actions at the molecular level. The following Graphviz diagram illustrates these primary mechanisms and their relationships:

Diagram 1: Lubricant Mechanism of this compound - This diagram illustrates the primary lubrication mechanisms of this compound, showing how its molecular functionality leads to specific performance benefits in lubricant applications.

The visualization demonstrates how this compound's molecular functionality translates to specific performance benefits through four primary mechanisms: surface adsorption through molecular orientation, friction reduction via boundary film formation, emulsion stabilization through interfacial tension reduction, and viscosity control via hydrogen bonding [1] [2].

Technical Considerations

Storage and Handling

This compound requires standard chemical handling precautions despite its low toxicity profile. Storage in sealed containers under dry, ambient conditions (15-30°C) is recommended to maintain stability. Under recommended conditions, the material maintains functional integrity for at least 24 months from manufacture. The product is compatible with IBC containers, drums, and cans as typical shipping configurations [1].

Regulatory and Safety Profile

This compound exhibits a favorable toxicological profile with low irritation potential based on available data. The compound is manufactured from vegetable oil derivatives, making it suitable for applications requiring renewable content. However, comprehensive workplace safety measures including eye protection and adequate ventilation should be maintained during handling of concentrated material. Disposal should follow local regulations for organic chemical substances [1] [2].

Conclusion

This compound represents a valuable multifunctional additive for advanced lubricant formulations, particularly in aqueous and semi-aqueous systems. Its combination of friction modification, emulsification stability, and viscosity control enables formulators to address multiple performance requirements with a single component. The provided protocols and application guidelines offer practical frameworks for evaluating and implementing this compound in various lubricant systems. Further research opportunities exist in exploring synergistic combinations with modern extreme pressure additives and investigating performance in biodegradable lubricant formulations.

References

PEG-3 oleamide interfacial tension modification

Basic Profile of PEG-3 Oleamide

| Property | Description |

|---|---|

| Chemical Name | This compound [1] |

| INCI Name | This compound [2] [3] [1] |

| Origin | Synthetic [2] |

| Classification | PEG / PPG, Ethoxylated compound, Synthetic polymer [2] |

| Primary Functions (INCI) | Emulsifying, Surfactant [2] [3] |

| Function | Mechanism & Application |

|---|---|

| Surfactant - Cleansing | As a surface-active agent, it reduces the surface tension of cosmetics, helping to clean skin, hair, and/or teeth by facilitating the removal of dirt and oils [3]. |

| Surfactant - Emulsifying | Promotes the formation of stable intimate mixtures between immiscible liquids (like oil and water) by modifying the interfacial tension, which is crucial for the consistency of creams and lotions [2] [3]. |

Experimental Context and Measurement Techniques

While specific protocols for this compound are unavailable, the general principles for measuring its key function—interfacial tension—are well-established. The following workflow outlines the two main methodological approaches for these measurements.

Force Tensiometry

This method directly measures the force exerted on a probe at the liquid-liquid interface [4] [5].

- Key Probes: Du Noüy Ring and Wilhelmy Plate [5].

- General Procedure with Du Noüy Ring:

- The platinum ring is first immersed in the denser liquid phase (typically water) [5].

- The less dense liquid (e.g., oil) is carefully poured on top [5].

- The instrument stage moves downward, pulling the ring through the interface. The maximum force required to detach the ring from the interface is measured [4] [5].

- The interfacial tension is calculated using this maximum force and the ring's dimensions, with software applying necessary corrections that require knowledge of both liquids' densities [4] [5].

Optical Tensiometry

This method uses the profile of a liquid drop to determine interfacial tension indirectly, often via Axisymmetric Drop Shape Analysis (ADSA) [4] [5].

- Common Technique: Pendant Drop (or Rising Bubble) method [5].

- General Procedure:

- A drop of one liquid (e.g., oil) is formed at the tip of a needle and immersed in a second, immiscible liquid (e.g., water-based phase) contained in a cuvette [5].

- The shape of the drop, governed by the balance between gravitational force and interfacial tension, is captured by a camera [4].

- Software fits the drop's profile to the Young-Laplace equation. The density difference between the two liquids must be known for this calculation [4] [5].

Application Guidance for Formulators

For researchers aiming to experimentally determine the performance of this compound:

- Define the System: Clearly specify the two immiscible phases you intend to stabilize (e.g., a specific oil and water-based buffer).

- Prepare Solutions: Create a series of concentrations of this compound in the appropriate phase.

- Follow a Protocol: Adopt one of the general methodologies described above to measure the interfacial tension across your concentration series.

- Analyze Data: Plot the interfacial tension values against the concentration of this compound to establish its efficiency and effective concentration range for your specific application.

Source References

- INCI Beauty. This compound. (2018). [2]

- COSMILE Europe. This compound. (2023). [3]

- Chempri. Amide OMV-3. (2024). [1]

- Nanoscience Instruments. Surface & Interfacial Tension. (2018). [4]

- Biolin Scientific. Interfacial Tension Measurements. (2017). [5]

References

PEG-3 oleamide purification problems

Frequently Asked Questions (FAQs)

| Question | Answer & Key Evidence |

|---|---|

| What is the biggest mistake in choosing a purification method? | Relying on precipitation-based methods (e.g., PEG). These methods co-precipitate contaminants, alter vesicle structure, and can reduce cell viability, making them poorly suited for sensitive applications [1]. |

| Which purification method is most recommended? | Size Exclusion Chromatography (SEC). Evidence shows SEC effectively removes overabundant soluble proteins, preserves the native structure and size of vesicles, and allows for accurate detection of key markers, unlike precipitation methods [1]. |

| My purified PEG-3 oleamide shows unexpected biological activity. Why? | This could be due to method-induced structural alterations. For instance, one study found that a precipitation method caused vesicles to fuse into concentric multi-layer structures, which can mask functional sites and change biological properties [1]. |

| Can I use HPLC to analyze my purification results? | Yes. SEC-HPLC is a standard and robust technique for characterizing PEGylated compounds and establishing the number of attached PEG chains. It provides precise separation based on molecular size [2]. |

Detailed Methodologies & Data

For a clear, evidence-based choice of method, the following data is critical.

1. Quantitative Comparison of Purification Methods

The table below summarizes experimental data comparing different isolation techniques, which provides strong guidance for purifying compounds like this compound [1].

| Parameter | Size Exclusion Chromatography (SEC) | Polyethylene Glycol (PEG) Precipitation | PROSPR (Acetone) Precipitation |

|---|---|---|---|

| Total Protein Content | Very Low (0.3 ± 0.3 mg) | Very High (21.1 ± 10.4 mg) | Moderate (3.9 ± 1.1 mg) |

| Particle Concentration | 1.9E+10 particles/mL | 1.0E+12 particles/mL | 3.3E+11 particles/mL |

| Average Particle Size | 116.4 ± 7.7 nm | 116.0 ± 15.4 nm | 136.0 ± 18.4 nm |

| Detection of Markers (CD9, CD63, CD81) | Yes (all three) | Only CD9 detectable | Not detectable |

| Structural Integrity (via Cryo-EM) | Individual, clean vesicles | Dense contaminant aggregates; no clear vesicles | Fused, concentric multi-layer vesicles |

| Impact on Cell Viability | Minimal effect | Significantly reduced | Minimal effect at short time points |

2. Recommended Protocol: Size Exclusion Chromatography (SEC)

SEC is a chromatographic method that separates molecules in solution based on their size and hydrodynamic volume as they pass through a column packed with a porous material [3].

- Stationary Phase: Select a column with an appropriate pore size and material. For biomolecules, columns with porous hybrid organic/inorganic particles (e.g., bridged-ethyl hybrid, BEH) are recommended as they have lower acidity and higher pore volume, minimizing unwanted interactions [3]. Example: Zenix SEC-150, 30 cm x 7.8 mm I.D., 3 μm particles, 150 Å [2].

- Mobile Phase: Use a 150 mM phosphate buffer, pH 7.0. To minimize ionic and hydrophobic interactions between your sample and the column, you may need to adjust the ionic strength or add modifiers like arginine [3] [2].

- Flow Rate: 1.0 mL/min [2].

- Detection: UV detection at 214 nm is standard for proteins and PEGylated compounds. For analyzing free PEG, which lacks a strong chromophore, a Refractive Index (RI) detector is often necessary [4] [2].

Troubleshooting Guide

The following workflow can help you systematically diagnose and resolve common purification problems.

Key Technical Considerations

- HPLC as an Analytical Tool: While SEC is a primary purification method, Reversed-Phase HPLC using a porous graphitic carbon column (e.g., Thermo HyperCarb) with a water/acetonitrile gradient has also been shown to be effective for analyzing PEG, offering a potential complementary or alternative technique [4].

- The Challenge of Similar Sizes: Be aware that separating molecules with similar molecular weights can be challenging with SEC. If your free PEG and target protein are both around 20 KDa, you may not achieve baseline separation with SEC alone and might need to explore Ion Exchange Chromatography (IEX) as an orthogonal method [4].

References

- 1. - Size -based isolation minimally alters... Exclusion Chromatography [nature.com]

- 2. HPLC Analysis of Size Separation of... | Sigma-Aldrich Exclusion [sigmaaldrich.com]

- 3. sciencedirect.com/topics/engineering/ size - exclusion - chromatography [sciencedirect.com]

- 4. analysis of PEG - Chromatography Forum [chromforum.org]

PEG-3 oleamide catalyst selection optimization

Clarifying the Terminology: PEG-3 Oleamide

The compound "this compound" referenced in your request is identified in the search results as an industrial surfactant. It is an amide of oleic acid and a short polyethylene glycol (PEG) chain, used primarily as an emulsifier and thickener in cosmetics and industrial coatings [1]. It is not discussed in the context of a pharmaceutical compound or a product of a PEGylation reaction.

In pharmaceutical sciences, "PEG-3" more commonly refers to a PEG spacer with three ethylene glycol units that is used as a linker in bioconjugation chemistry [2]. This distinction is crucial. The optimization challenges for a surfactant are vastly different from those for a site-specific bioconjugation process used in drug development.

The following table summarizes this key difference:

| Aspect | This compound (Industrial Surfactant) | PEG Spacer (PEG-3) in Bioconjugation |

|---|---|---|

| Chemical Identity | Amide of oleic acid and a short PEG chain [1] | A short-chain PEG polymer used as a linker between a drug molecule and a functional group [2] |

| Primary Application | Cosmetics, industrial coatings [1] | Therapeutic protein and peptide (TPP) drug development [3] |

| Relevance to Audience | Low (for drug development professionals) | High (core technology for the target audience) |

Troubleshooting Guide: PEGylation Process Optimization

Since the search results are rich in information about the PEGylation of therapeutic proteins and peptides (TPPs), the following FAQs and troubleshooting guide focus on this highly relevant area. This should directly address the likely needs of your target audience of researchers and scientists.

Frequently Asked Questions

What is the primary goal of PEGylating a therapeutic protein? PEGylation is a chemical strategy to covalently attach PEG polymers to TPPs. Its main benefits include prolonging the drug's circulation half-life, reducing immunogenicity, enhancing stability against proteolytic degradation, and improving solubility [3].

What are the trade-offs of PEGylation? While beneficial for pharmacokinetics, PEGylation can lead to a reduction in the biological activity of the protein due to steric hindrance, which may block active sites or receptor-binding regions. Other potential drawbacks include poor bioavailability and limited biodegradability of the PEG polymer itself [3].

Common PEGylation Challenges & Solutions

| Challenge | Potential Causes | Optimization Strategies & Solutions |

|---|---|---|

| Reduced Bioactivity | Steric shielding of active site; Non-specific conjugation [3] | Use site-specific PEGylation (e.g., with microbial transglutaminase targeting specific glutamine residues) [4]. |

| Low Reaction Efficiency | Poor choice of PEG derivative; Incompatible reaction conditions. | Select an appropriate activated PEG derivative (e.g., PEG-SC, PEG-BTC for amine groups) [3]. Systematically optimize buffer, pH, and temperature. |

| Heterogeneous Product Mixture | Random conjugation to multiple amino groups on the protein's surface [3]. | Adopt site-specific conjugation techniques. Use high-quality, mono-dispersed PEG reactants to ensure consistent conjugation [3] [4]. |

Experimental Protocol: Enzymatic Site-Specific PEGylation

The following workflow outlines a method for site-specific PEGylation using transglutaminase, which helps create a more homogeneous and potentially more active product [4].

Key Considerations for this Protocol:

- Principle: Microbial transglutaminase catalyzes the formation of an amide bond between the acyl donor group of a specific glutamine (Gln) residue on the protein and the alkylamine group of the PEG reagent [4].

- Advantage: This method avoids random conjugation, yielding a homogeneous product with a higher likelihood of retaining biological activity.

- Reagent Design: The PEG must be functionalized with an alkylamine group to act as the acyl acceptor in the reaction [4].

Recommendations for Further Research

To build a more comprehensive knowledge base, I suggest directing further research toward these areas:

- Search for "site-specific PEGylation techniques," "TGase-mediated bioconjugation," and "PEG linker chemistry."

- Investigate the product information and technical data sheets from commercial suppliers of PEGylation reagents (e.g., Thermo Fisher, Sigma-Aldrich, Creative PEGWorks) for specific catalyst recommendations and protocols.

References

- 1. Chempri [chempri.com]

- 2. sciencedirect.com/topics/agricultural-and-biological-sciences/ peg 3 [sciencedirect.com]

- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic procedure for site-specific pegylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

PEG-3 Oleamide: Overview and Synthesis Context

PEG-3 Oleamide, also known as Amide OMV-3, is a derivative of oleic acid and polyethylene glycol (PEG), primarily used as an emulsifier, stabilizer, and thickener in cosmetic and industrial formulations [1] [2].

The table below summarizes key information about this compound.

| Property | Description |

|---|---|

| INCI Name | This compound [1] |

| CAS Number | 26027-37-2 [1] |

| Chemical Description | Amide of oleic acid with an average of three units of ethylene oxide (PEG chain) [2]. |

| Primary Functions | Emulsifier, stabilizer, thickener, and gentle cleanser [1] [2]. |

| General Synthesis Path | A two-step process beginning with the reaction of oleic acid to form oleamide, followed by ethoxylation (treatment with ethylene oxide) [2]. Specific industrial temperature parameters for these steps were not available in the search results. |

Temperature Control in Related PEG Polymerization Processes

While direct data for this compound is limited, research on synthesizing other PEG-based polymers highlights the critical role of temperature control. The following table summarizes key findings from recent studies.

| Polymer System | Temperature Observations / Control Parameters | Key Findings & Impact |

|---|---|---|

| Polyamide Elastomers (TPAEs) with PEG soft segments [3] | Synthesis involved a two-step melt polycondensation. The temperature was raised to 240°C and pressure maintained at 2.0 MPa for 1 hour [3]. | High-temperature tolerance is crucial for the reaction. The use of butanediol (BDO) as a chain extender was noted due to its high melting point (228°C), making it suitable for high-temperature melt polymerization [3]. |

| P(PEGMA) via Photoiniferter RAFT [4] | Polymerization was tested at different temperatures (e.g., 40°C). The solvent anisole was found to help maintain a low dispersity (Đ = 1.30) at this temperature [4]. | The chain transfer constant (Ctr) decreased with increasing temperature. This indicates that temperature must be carefully optimized to maintain control over the polymer's molecular weight and structure [4]. |

| PEG Hydrogel Water Absorption [5] | Not a synthesis parameter, but a property study. Water absorption was observed to double as temperature climbed from 25°C to 50°C [5]. | This unusual behavior is due to a heat-triggered microstructural transformation from a crystalline to an amorphous phase, which enhances water capture [5]. This underscores PEG's unique and non-intuitive thermal properties. |

Based on the general information available, the workflow for developing a synthesis protocol for this compound would logically involve several key considerations, particularly around temperature and reactant balance.

Frequently Asked Questions & Troubleshooting

Based on the broader context from the search results, here are some anticipated FAQs and troubleshooting tips.

Q1: Why is precise temperature control critical in PEG-based polymer synthesis?

- Answer: Temperature directly affects the reaction kinetics, molecular weight distribution (dispersity, Đ), and the final polymer's properties [4]. For instance, in RAFT polymerization, the chain transfer constant (Ctr) decreases with rising temperature, which can reduce the chemist's control over the polymer structure [4]. Furthermore, some PEG materials undergo phase transformations (e.g., crystalline to amorphous) at specific temperatures, drastically altering their behavior [5].

Q2: How can an imbalance between reactive end groups (like COOH and OH) be addressed?

- Answer: An imbalance can slow the reaction rate and limit molecular weight. One proven method is to use a chain extender. For example, in synthesizing thermoplastic polyamide elastomers (TPAEs), researchers used bio-based butanediol (BDO) to consume excess carboxyl (COOH) groups and achieve a precise stoichiometric balance between functional groups during high-temperature melt polymerization [3].

Q3: What is a common challenge when working with low-boiling-point solvents or reactants at high temperatures?

- Answer: Volatilization before reaching the required reaction temperature is a major risk [3]. This can upset the reactant balance. A strategy is to select solvents or reactants with higher boiling points. For instance, BDO (boiling point: 228°C) was chosen over ethylene glycol (boiling point: 197°C) for a polycondensation reaction that reached 240°C [3].

Suggested Next Steps for Information Gathering

The search results could not provide a complete technical guide. To build a comprehensive support center, I suggest you:

- Consult Specialized Databases: Search platforms like SciFinder nor Reaxys using the CAS Number (26027-37-2) can yield detailed patents and journal articles with exact synthesis procedures.

- Review Manufacturer Documentation: Suppliers of oleochemicals like Chempri may provide technical data sheets (TDS) with recommended processing parameters [1].

- Explore Broader Literature: The principles of temperature control and end-group balancing found in synthesizing related polymers (like TPAEs and P(PEGMA)) can often be adapted and applied to the specific case of this compound [3] [4].

References

- 1. Chempri [chempri.com]

- 2. - Peg : What Is It, Cosmetic Uses, Benefits & Side Effects... 3 Oleamide [glooshi.com]

- 3. - Temperature shape memory polyamide... | sensitive Square Research [researchsquare.com]

- 4. Solvent and temperature effects in the photoiniferter RAFT... [pubs.rsc.org]

- 5. Even as temperatures rise, this hydrogel material keeps absorbing... [phys.org]

PEG-3 Oleamide Stability: Key Factors & Mechanisms

PEG-3 Oleamide functions as an emulsifier and thickener in formulations [1]. Its stability is primarily challenged by oxidation, a process driven by its chemical structure that includes polyethylene glycol (PEG) and an oleic acid amide [1].

The table below summarizes the main factors affecting its stability:

| Factor | Description & Impact |

|---|---|